molecular formula C18H16N2O2 B3043952 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 959509-80-9

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No. B3043952
CAS RN: 959509-80-9
M. Wt: 292.3 g/mol
InChI Key: OTRPLYXESVAETE-UHFFFAOYSA-N
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Description

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the empirical formula C18H16N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is represented by the SMILES string Cc1ccc (cc1)-c2cc (C (O)=O)n (Cc3ccccc3)n2 . The InChI key for this compound is OTRPLYXESVAETE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is solid . The molecular weight of the compound is 292.33 .

Scientific Research Applications

Antiparasitic Activity

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has been investigated for its antiparasitic potential. Notably, a molecular simulation study demonstrated its potent in vitro antipromastigote activity. The compound interacts favorably with the active site of LmPTR1, a key enzyme in Leishmania parasites, suggesting its potential as an antileishmanial agent .

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have shown promise as analgesic and anti-inflammatory agents. Specifically, lipophilic amides and esters derived from 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid exhibited in vivo efficacy comparable to reference drugs such as aspirin and indomethacin. These derivatives could be valuable in managing pain and inflammation .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The safety pictogram associated with this compound is GHS07, which represents a warning .

Mechanism of Action

Target of Action

Similar compounds have been studied for their antipromastigote activity , suggesting potential targets could be related to this biological process.

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets through a similar mechanism.

Result of Action

Similar compounds have shown significant antitumor activity, especially at 24 hours , suggesting that this compound might have similar effects.

properties

IUPAC Name

2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRPLYXESVAETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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